Methyl vanillate-d3
Description
Methyl 4-hydroxy-3-(methoxy-d3)benzoate is a deuterated benzoate ester featuring a hydroxyl group at the para position (C4) and a deuterated methoxy group at the meta position (C3). The isotopic substitution of hydrogen with deuterium in the methoxy group (-OCH3 → -OCD3) enhances its utility in metabolic and pharmacokinetic studies, where it serves as a stable internal standard or tracer due to its reduced metabolic lability compared to non-deuterated analogs . This compound is structurally related to vanillylmandelic acid derivatives, with applications in biochemical research and analytical chemistry .
Properties
CAS No. |
1394230-40-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3/i1D3 |
InChI Key |
BVWTXUYLKBHMOX-FIBGUPNXSA-N |
Purity |
95% min. |
Synonyms |
Methyl vanillate - d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups at the C3 and C4 positions. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Calculated based on isotopic substitution (CD3 adds +3 vs. CH3).
Functional Group Impact on Physicochemical Properties
- Deuterated Methoxy Group (-OCD3): Introduces isotopic labeling without significantly altering polarity, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Deuterium reduces metabolic degradation rates, enhancing utility in tracer studies .
- Trifluoromethyl (-CF3): Increases lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and stability against enzymatic hydrolysis. This group is common in pharmaceuticals for enhanced bioavailability .
- Nitro (-NO2): Enhances reactivity in electrophilic substitution reactions, making it a key intermediate in dye and drug synthesis. However, nitro groups may confer toxicity concerns .
- Chloropropoxy (-OCH2CH2CH2Cl): Introduces alkyl chain flexibility and halogenated moieties, which can enhance binding to hydrophobic protein pockets or confer neuroprotective effects .
Analytical Differentiation
Mass spectrometry (MS) and NMR are critical for distinguishing isomers:
- MS Fragmentation: Methyl benzoate derivatives lose substituents via α-cleavage. For example, methoxy groups (-OCH3) fragment to produce [M-OCH3]+ peaks, while deuterated analogs show distinct m/z shifts (e.g., +3 for -OCD3) .
- NMR Signatures: Deuterated methoxy groups suppress proton signals, simplifying spectral interpretation compared to non-deuterated analogs .
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